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Compound of Interest

Compound Name: UAMC-3203 hydrochloride

Cat. No.: B2603605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

UAMC-3203 hydrochloride, a third-generation ferroptosis inhibitor. UAMC-3203 is an

analogue of the first-generation inhibitor Ferrostatin-1 (Fer-1) and has been specifically

engineered for improved solubility, stability, and in vivo efficacy.[1][2] Ferroptosis is a regulated

form of cell death driven by iron-dependent lipid peroxidation, which has been implicated in a

range of pathologies including neurodegenerative diseases, spinal cord injury, stroke, and

organ damage.[1][3][4] UAMC-3203 represents a significant advancement in the development

of therapeutic agents targeting this cell death pathway.

Core Mechanism of Action
UAMC-3203 functions as a potent, lipophilic radical-trapping antioxidant.[5] Its primary

mechanism involves its rapid insertion into phospholipid bilayers within cell membranes.[2][5]

There, it halts the chain reaction of lipid peroxidation, which is the hallmark of ferroptosis.[5]

This process is characterized by the accumulation of phospholipid hydroperoxides, often

exacerbated by the depletion of Glutathione Peroxidase 4 (GPX4), a key enzyme that

neutralizes lipid peroxides.[3] By directly scavenging lipid radicals, UAMC-3203 prevents the

oxidative damage that leads to membrane rupture and cell death.[1][5]
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Preclinical investigations have demonstrated the therapeutic potential of UAMC-3203 across a

variety of disease models:

Spinal Cord Injury (SCI): In rat models of SCI, UAMC-3203 treatment has been shown to

promote functional recovery.[1] It effectively reduces lipid peroxidation, inhibits neuronal

degeneration, and suppresses neuroinflammation by reducing the activation of astrocytes

and microglia.[1] Both early and delayed administration have proven effective in improving

locomotor outcomes.[5]

Stroke in Diabetic Models: In diabetic rats subjected to stroke, UAMC-3203 treatment

preserved episodic and spatial memory, prevented anxiety-like behavior, and maintained

levels of the crucial antioxidant protein GPX4.[4]

Organ Injury: UAMC-3203 has shown superior protection against multi-organ injury in mice

compared to Fer-1, particularly in models of iron overload-induced damage.[5][6] It

significantly lowers plasma levels of damage markers such as lactate dehydrogenase (LDH),

creatine kinase (CK), aspartate aminotransferase (AST), and alanine aminotransferase

(ALT).[6][7]

Ocular Injury: Studies on corneal epithelial wound healing demonstrated that UAMC-3203

promotes faster healing at nanomolar concentrations in vitro and is well-tolerated with no

signs of toxicity when applied topically in vivo.[8][9]

No significant toxicity has been observed in mice or rats even with chronic administration,

highlighting its favorable safety profile.[1][2][10]

Data Presentation
The following tables summarize the key quantitative data from various preclinical studies.

Table 1: In Vitro Potency and Cytotoxicity
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Parameter Cell Line Condition Value Reference

IC₅₀
IMR-32

Neuroblastoma

Erastin-induced

ferroptosis
10 nM [7][8]

IC₅₀
HT-1080

Fibrosarcoma

ML162-induced

ferroptosis
12 nM [10]

Cytotoxicity
Human Corneal

Epithelial (HCE)
3-hour incubation

No toxicity at 10

nM, 1 µM
[8][11]

75% viability at

10 µM
[8][11]

39% viability at

50 µM
[8][11]

Table 2: Pharmacokinetics and Stability
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Parameter Matrix Species Value Reference

Microsomal Half-

Life (t½)

Liver

Microsomes
Human 20.5 hours [7][8]

Rat 16.5 hours [7]

Murine 3.46 hours [7]

Plasma Stability Plasma Human
84% recovery

after 6 hours
[8]

Distribution In Vivo Rat

Rapidly cleared

from blood;

distributes to

liver, kidney,

lungs

[7]

Ex Vivo (Cornea) Porcine

~12-38 fold

higher

concentration in

epithelium vs.

stroma

[8][9]

Chemical

Stability

100 µM Solution

(PBS, pH 7.4)
-

Stable for up to

30 days at 4°C,

RT, and 37°C

[8][9]

Table 3: In Vivo Efficacy Models and Dosages
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Disease
Model

Species Route Dosage
Key
Outcome

Reference

Spinal Cord

Injury (mild)
Mouse

Intraperitonea

l (i.p.)

15 mg/kg

daily

Improved

locomotor

recovery

[5]

Spinal Cord

Injury
Rat

Intravenous

(i.v.)
5 mg/kg

Promoted

functional

recovery,

reduced

inflammation

[1]

Multi-organ

Injury (Iron

Overload)

Mouse
Intraperitonea

l (i.p.)
20 µmol/kg

Reduced

organ

damage

markers,

improved

survival

[6][10]

Stroke with

Diabetes
Rat Not Specified Not Specified

Preserved

memory,

reduced lipid

peroxidation

[4]

Acute Ocular

Tolerability
Rat Topical

100 µM

solution

(twice daily

for 5 days)

Well-

tolerated, no

toxicity

[8][9]

Long-term

Safety
Mouse

Intraperitonea

l (i.p.)

20 µmol/kg

daily for 4

weeks

No toxicity

observed
[2][10]

Table 4: Physicochemical Properties
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Parameter Condition Value Reference

Aqueous Solubility PBS, pH 5.0 36.7 ± 5.7 µM [11]

PBS, pH 6.0 127.9 ± 16.1 µM [11]

PBS, pH 7.4 127.3 ± 17.3 µM [11]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.

Below are summaries of key experimental protocols used in the evaluation of UAMC-3203.

In Vitro Ferroptosis Inhibition Assay
Objective: To determine the concentration of UAMC-3203 required to inhibit ferroptosis by

50% (IC₅₀).

Cell Line: Human neuroblastoma IMR-32 cells.[7]

Methodology:

Cells are pre-incubated with varying concentrations of UAMC-3203 for 1 hour.[7]

Ferroptosis is induced by adding a known inducer, such as erastin.[7]

After a 13-hour incubation period, cell death is quantified.[7]

Quantification is performed using a fluorescence-based assay with a cell-impermeable dye

(e.g., Sytox Green) that only enters and stains dead cells.[7]

The IC₅₀ value is calculated from the resulting dose-response curve.[7]

In Vivo Spinal Cord Injury (SCI) Model
Objective: To assess the neuroprotective and functional recovery effects of UAMC-3203

following traumatic spinal cord injury.

Animal Model: Adult female Sprague-Dawley rats.[1]
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Methodology:

Injury Induction: A laminectomy is performed, and a standardized contusion injury is

induced using an impactor device.[1]

Treatment: Animals are randomly assigned to groups. The treatment group receives

UAMC-3203 (e.g., 5 mg/kg) via intravenous injection shortly after injury, while the control

group receives a vehicle solution.[1]

Functional Assessment: Motor function recovery is evaluated over several weeks using

established scoring systems like the Basso, Beattie, Bresnahan (BBB) locomotor rating

scale and the inclined plane test.[1]

Tissue Collection and Analysis: At the end of the study period, spinal cord tissue is

harvested for histological and biochemical analysis.[1]

Western Blot Analysis for Ferroptosis Markers
Objective: To measure the protein levels of key markers of ferroptosis and antioxidant

response.

Methodology:

Protein Extraction: Protein lysates are prepared from harvested spinal cord tissue.[1]

Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: The membrane is incubated with primary antibodies against target

proteins such as GPX4, xCT (a subunit of the system Xc- transporter), ACSL4 (Acyl-CoA

Synthetase Long-Chain Family Member 4), and proteins of the NRF2/HO-1 pathway.[1]

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the

signal is detected via chemiluminescence. Protein levels are quantified relative to a

loading control (e.g., β-actin).[1]

Lipid Peroxidation Assay
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Objective: To quantify the level of oxidative lipid damage in tissues.

Methodology:

Marker Measurement: The level of malondialdehyde (MDA), a stable end-product of lipid

peroxidation, is measured in tissue homogenates.[1][12]

Assay Principle: Commercial ELISA kits are typically employed, which use a colorimetric

or fluorometric method to detect MDA.[12]

Antioxidant Measurement: Concurrently, the levels of key endogenous antioxidants, such

as glutathione (GSH), are measured to assess the cell's antioxidant capacity. A decrease

in GSH and an increase in MDA are indicative of ferroptosis.[1]

Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of UAMC-3203 in the ferroptosis signaling pathway.

Experimental Workflow Diagram
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Caption: General experimental workflow for an in vivo preclinical study.
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Logical Relationship Diagram

Ferrostatin-1 (Fer-1)

UAMC-3203 Hydrochloride

Fer-1

Poor Plasma Stability
(t½ in human microsomes = 0.1h) Low Aqueous Solubility Weak In Vivo Efficacy UAMC-3203

High Metabolic Stability
(t½ in human microsomes = 20.5h)

Improved Solubility
(Allows for DMSO-free formulation)

Demonstrated In Vivo Efficacy
(Multiple disease models)

UAMC-3203: A Superior Analog
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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